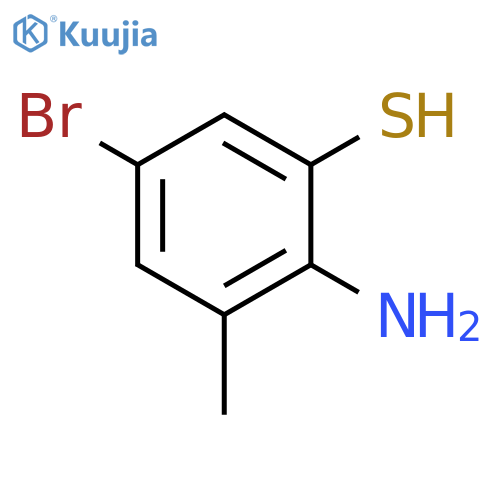Cas no 72168-01-5 (Benzenethiol, 2-amino-5-bromo-3-methyl-)

72168-01-5 structure
商品名:Benzenethiol, 2-amino-5-bromo-3-methyl-
Benzenethiol, 2-amino-5-bromo-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzenethiol, 2-amino-5-bromo-3-methyl-
- 2-amino-5-bromo-3-methylbenzenethiol
- 72168-01-5
- DTXSID10464038
- AKOS014385832
- 2-amino-5-bromo-3-methylbenzene-1-thiol
-
- MDL: MFCD21137057
- インチ: InChI=1S/C7H8BrNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3
- InChIKey: ZXDVWOUYKJNWHD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1N)S)Br
計算された属性
- せいみつぶんしりょう: 216.95614
- どういたいしつりょう: 216.95608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 27Ų
じっけんとくせい
- PSA: 26.02
Benzenethiol, 2-amino-5-bromo-3-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658294-1g |
2-Amino-5-bromo-3-methylbenzenethiol |
72168-01-5 | 95% | 1g |
$595 | 2024-05-23 | |
| eNovation Chemicals LLC | D658294-1g |
2-Amino-5-bromo-3-methylbenzenethiol |
72168-01-5 | 95% | 1g |
$595 | 2025-02-20 | |
| eNovation Chemicals LLC | D658294-1g |
2-Amino-5-bromo-3-methylbenzenethiol |
72168-01-5 | 95% | 1g |
$595 | 2025-02-21 |
Benzenethiol, 2-amino-5-bromo-3-methyl- 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
72168-01-5 (Benzenethiol, 2-amino-5-bromo-3-methyl-) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
